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Treatment Duration & Clinical Trial Data

The treatment schedule for glasdegib is consistent across regimens, but the duration varies significantly

based on the combination therapy and patient response. The data from key clinical trials is summarized in the

table below.

Table 1: Glasdegib Treatment Protocols and Duration in Clinical Trials

Combination
Therapy

Glasdegib
Dosing

Combination
Drug Dosing

Median
Treatment
Duration
(Cycles)

Recommended
Assessment
Point

Clinical Trial
Identifier &
Reference

Low-Dose
Cytarabine
(LDAC) [1] [2]
[3]

100 mg
orally, once

daily,
continuously

in 28-day
cycles

20 mg
subcutaneously,

twice daily, on
days 1-10 of

each 28-day
cycle [1] [2]

2.7 months
(~3 cycles)

[3]

After 6 cycles
[2]

BRIGHT AML
1003

(NCT01546038)
[1]
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| Cytarabine & Daunorubicin (7+3) [4] | 100 mg orally, once daily, from Day -3, continuously | Cytarabine:

100 mg/m² IV, Days 1-7 Daunorubicin: 60 mg/m² IV, Days 1-3 [4] | Not explicitly stated | Per protocol

assessments post-induction and consolidation [4] | BRIGHT AML 1003 (NCT01546038) [4] | | Azacitidine

[5] | 100 mg orally, once daily, continuously in 28-day cycles | 75 mg/m² SC/IV, for 7 days of each 28-day

cycle [5] | Not explicitly stated | After at least 6 cycles [5] | BRIGHT AML 1019 (NCT03416179) [5] |

Response Assessment & Key Efficacy Data

Treatment response should be evaluated using standardized International Working Group (IWG) or

European LeukemiaNet (ELN) criteria [1] [5]. Key bone marrow and peripheral blood assessments are

crucial.

Table 2: Efficacy Outcomes from the BRIGHT AML 1003 Trial (Glasdegib + LDAC vs LDAC alone)

[1] [2] [3]

Efficacy Endpoint
Glasdegib + LDAC
(n=78)

LDAC alone
(n=38)

P-value

Complete Remission (CR) Rate 19.2% 2.6% 0.015

Overall Response Rate (ORR) 26.9% 5.4% Not reported

Median Overall Survival (OS) 8.8 months 4.9 months 0.0004

(HR=0.51)

Median OS (Patients not
achieving CR)

5.0 months 4.1 months 0.0182

(HR=0.63)

A post-hoc analysis of the BRIGHT AML 1003 trial revealed that patients receiving glasdegib + LDAC who

did not achieve CR still showed clinical benefit, including improved survival and higher rates of

hematologic recovery compared to LDAC alone [1]. This suggests the drug's activity may extend beyond

simply inducing remission.

Troubleshooting Common Scenarios
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Here are answers to frequently encountered issues:

Issue: A patient has not achieved CR after 3 cycles. Should treatment be discontinued?

Guidance: Continued treatment may be warranted. Clinical data shows that patients without
CR can still derive a significant overall survival benefit from glasdegib + LDAC compared to

LDAC alone [1]. Furthermore, some patients achieved their first response after 6 cycles of
therapy [1]. Decisions should be based on overall clinical benefit and tolerability, not solely on

CR status.

Issue: Management of adverse events (AEs) requiring dose modification.

Guidance: For Grade 3 or higher AEs, interrupt glasdegib until the event improves to at least

Grade 1. Glasdegib can then be restarted at a reduced dose of 50 mg once daily [2]. The
companion chemotherapy (e.g., cytarabine) can be continued at the same dose or also reduced

per investigator judgment. Recurrence of severe toxicity should lead to permanent
discontinuation of glasdegib [2].

Issue: The phase 3 BRIGHT AML 1019 trial did not meet its primary endpoint. How does this

impact the understanding of glasdegib?

Guidance: This is a critical finding for researchers. The phase 3 trial (NCT03416179) showed
that adding glasdegib to either intensive chemotherapy (cytarabine/daunorubicin) or non-

intensive chemotherapy (azacitidine) did not significantly improve overall survival
compared to placebo [5]. This indicates that the efficacy of glasdegib is highly regimen-

dependent and is currently confirmed and approved only in combination with LDAC for a
specific patient population [5].

Mechanism of Action: Hedgehog Pathway

Glasdegib is a potent and selective oral inhibitor of the Hedgehog (Hh) signaling pathway. It acts by binding

to and inhibiting the Smoothened (SMO) receptor, a key transmembrane protein [2] [6] [7]. The following

diagram illustrates this pathway and the drug's site of action.
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Normal Hedgehog Signaling With Glasdegib Inhibition
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In AML, aberrant Hh signaling contributes to the maintenance and survival of leukemic stem cells (LSCs).

By inhibiting SMO, glasdegib blocks downstream GLI-mediated transcription, disrupting LSC self-renewal

and potentially sensitizing them to chemotherapy [2] [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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